Product packaging for [2-(4-Methylphenoxy)phenyl]methanol(Cat. No.:CAS No. 25562-89-4)

[2-(4-Methylphenoxy)phenyl]methanol

Cat. No.: B2513418
CAS No.: 25562-89-4
M. Wt: 214.264
InChI Key: QWOFIUNHXWHNHV-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Modern Organic Chemistry

In modern organic chemistry, the synthesis of novel molecules with well-defined three-dimensional structures is a key area of research. The synthesis of diphenyl ethers and their derivatives is often achieved through classical methods like the Ullmann condensation or more modern palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. wikipedia.orgorganic-chemistry.orgmdpi.com The presence of both a hydroxyl group and an ether linkage in [2-(4-Methylphenoxy)phenyl]methanol provides multiple sites for further chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules.

The study of benzhydrols, which are diarylmethanols, is well-established, with these compounds serving as crucial intermediates in the synthesis of various pharmaceuticals. nih.gov While this compound is not a traditional benzhydrol, its structural similarity suggests that it could exhibit interesting biological activities or serve as a precursor to novel bioactive compounds.

Overview of Research Gaps and Emerging Interest in Phenoxyphenylmethanol Derivatives

While there is considerable research on substituted diphenyl ethers, particularly in the context of their biological activities, specific academic studies on this compound are not extensively documented in publicly available literature. nih.govelsevierpure.com This represents a significant research gap. The emerging interest in phenoxyphenylmethanol derivatives stems from the diverse applications of the broader class of diphenyl ethers, which have been investigated for their potential as antimicrobial agents and their role in medicinal chemistry. nih.govmdpi.com The exploration of less-studied isomers and derivatives, such as this compound, is a logical next step in expanding the chemical space and uncovering new properties.

Scope and Objectives of Academic Inquiry into this compound

A thorough academic investigation of this compound would encompass several key objectives. The primary goal would be to develop an efficient and scalable synthesis of the compound, likely exploring variations of the Ullmann condensation or Suzuki coupling reactions. wikipedia.orgorganic-chemistry.orgmdpi.com

Following a successful synthesis, a comprehensive characterization of the molecule would be necessary. This would involve the use of modern analytical techniques to confirm its structure and purity. The subsequent phase of research would focus on exploring the chemical reactivity of the compound, particularly at the hydroxyl and ether functionalities. Finally, an initial screening of its biological or material properties would be undertaken to identify any potential applications.

Detailed Research Findings

Although specific experimental data for this compound is scarce in academic literature, we can infer some of its properties based on related compounds.

Predicted Physicochemical Properties

Based on computational models and data from structurally similar compounds such as [2-(4-Amino-2-methylphenoxy)phenyl]methanol, the following properties for this compound can be predicted. nih.gov

PropertyPredicted Value
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.26 g/mol
XLogP3~3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Note: These values are estimations and would need to be confirmed by experimental analysis.

Structural Comparison with Related Compounds

The properties and potential reactivity of this compound can be better understood by comparing its structure with that of related known compounds.

Compound NameStructural FeaturesKnown Significance/Application
This compound Ortho-substituted phenoxy group, primary alcohol.Subject of this academic inquiry.
(4-Phenoxyphenyl)methanolPara-substituted phenoxy group, primary alcohol.Commercially available building block.
(2-Methylphenyl)(phenyl)methanolIsomer with a tolyl group instead of a phenoxy group.Used in the perfume and pharmaceutical industries. nih.gov
[2-(4-Amino-2-methylphenoxy)phenyl]methanolAmino and methyl substituted phenoxy group.Provides a basis for predicting physicochemical properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B2513418 [2-(4-Methylphenoxy)phenyl]methanol CAS No. 25562-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methylphenoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOFIUNHXWHNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Methylphenoxy Phenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of [2-(4-Methylphenoxy)phenyl]methanol reveals several strategic disconnections. The primary disconnection is the ether linkage, suggesting a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. Another key disconnection involves the hydroxymethyl group, which can be introduced through the reduction of a corresponding aldehyde or carboxylic acid.

A plausible retrosynthetic pathway involves disconnecting the diaryl ether bond, leading to two key precursors: a substituted phenol (B47542) and an aryl halide. Specifically, this would involve p-cresol (B1678582) and a 2-halobenzyl alcohol derivative or a 2-halobenzaldehyde, which would then be reduced.

An alternative strategy focuses on disconnecting the C-C bond of the hydroxymethyl group. This approach would start with a diaryl ether and introduce the methanol (B129727) functionality via formylation followed by reduction.

Novel Synthetic Routes and Catalyst Development

The synthesis of diaryl ethers, such as this compound, has traditionally been accomplished through the Ullmann condensation. wikipedia.orgrsc.org However, this method often requires harsh reaction conditions and stoichiometric amounts of copper. wikipedia.orgumass.edu Modern advancements have focused on developing more efficient and milder catalytic systems.

Transition-metal catalysis, particularly with palladium and copper, has revolutionized diaryl ether synthesis. acs.orgacs.org These methods offer milder reaction conditions and broader substrate scope compared to traditional Ullmann reactions. wikipedia.org

Palladium-Catalyzed Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of the Buchwald-Hartwig amination can be applied to C-O bond formation. The use of specific phosphine (B1218219) ligands is crucial for the efficiency of these reactions.

Copper-Catalyzed Ullmann-Type Couplings: Modern Ullmann-type reactions utilize catalytic amounts of copper, often in the presence of a ligand. umass.eduresearchgate.net These reactions can be performed at lower temperatures than the classical Ullmann condensation. organic-chemistry.org For instance, the coupling of aryl halides with phenols can be effectively catalyzed by copper(I) complexes. umass.eduresearchgate.net A study demonstrated the synthesis of diaryl ethers from electron-rich aryl bromides and phenols using a bromo(triphenylphosphine)copper(I) catalyst with cesium carbonate as the base in N-methylpyrrolidinone (NMP). umass.eduresearchgate.net

A patent describes the preparation of 4-(4-methylphenoxy)benzonitrile by reacting p-cresol with p-chlorobenzonitrile in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide. patsnap.com This intermediate could then be further functionalized to introduce the methanol group. Another patent details the use of sodium hydride as a base for the etherification of p-cresol and p-cyanoclorobenzene in DMF to produce 4-(4-methylphenoxy)cyanobenzene. google.com

The following table summarizes representative transition-metal catalyzed methods for diaryl ether synthesis:

Catalyst/LigandReactantsBaseSolventTemperature (°C)Yield (%)Reference
Cu(PPh₃)₃BrAryl bromide, PhenolCs₂CO₃NMP70Varies umass.eduresearchgate.net
Pd(OAc)₂ / Imidazolinium saltAryl halide, PhenolNaH--- organic-chemistry.org
CuI / Fe(acac)₃Aryl halide, PhenolK₂CO₃--Very Good organic-chemistry.org
Cu(OAc)₂Arylboronic acid, PhenolTertiary Amine-Room TempHigh organic-chemistry.org

The synthesis of this compound requires selective functionalization of the aromatic rings. One approach involves the ortho-functionalization of a pre-formed diaryl ether. Alternatively, the synthesis can start with appropriately substituted precursors.

A method for the synthesis of (2,4-Bis(dodecyloxy)phenyl)methanol involves the nucleophilic aromatic substitution of a phenol derivative with a dodecyl halide, followed by reduction to form the methanol group. A similar strategy could be adapted for this compound.

Recent research has focused on developing more environmentally friendly methods for diaryl ether synthesis. frontiersin.org This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted synthesis. organic-chemistry.orgfrontiersin.org

For example, a microwave-assisted, ligand-free, and catalyst-free coupling of nitroarenes and phenols in DMSO has been reported to produce diaryl ethers in good yields. organic-chemistry.org The use of dimethyl carbonate (DMC) as a green methylating agent is another sustainable approach in related syntheses. frontiersin.orgfrontiersin.org

Mechanistic Investigations of Key Synthetic Transformations

The mechanism of the Ullmann condensation has been a subject of extensive study. wikipedia.orgoup.comacs.org While a radical intermediate has been ruled out by electron spin resonance studies, the exact mechanism is still debated. wikipedia.org The reaction likely involves the formation of an organocopper intermediate. wikipedia.org More recent studies suggest a possible oxidative addition/reductive elimination pathway involving a copper(III) intermediate. acs.org

Kinetic studies of the Ullmann condensation have shown that the reaction is first order in both the aryl halide and the amine (in the case of C-N coupling) and has a hyperbolic dependence on the catalyst concentration. oup.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. acs.org

For Ullmann-type reactions, the choice of base can significantly impact the reaction outcome. umass.eduresearchgate.net For example, cesium carbonate has been found to be effective in promoting the coupling of electron-deficient aryl bromides with phenols even in the absence of a copper catalyst in NMP. umass.eduresearchgate.net The optimization of solvent is also critical, with polar aprotic solvents like DMF and NMP often being effective. umass.eduresearchgate.netgoogle.commdpi.com

Design of Experiments (DoE) is a powerful tool for systematically optimizing multiple reaction variables simultaneously to identify the optimal conditions for yield enhancement. acs.org

Sophisticated Spectroscopic and Structural Elucidation of 2 4 Methylphenoxy Phenyl Methanol

Chiroptical Spectroscopy:As the parent molecule is achiral, chiroptical spectroscopic studies such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable unless chiral derivatives were synthesized and analyzed. No such studies were found.

While data exists for structurally similar compounds, such as isomers like (2-methylphenyl)(phenyl)methanol or related diaryl ethers, this information cannot be extrapolated to accurately represent [2-(4-Methylphenoxy)phenyl]methanol due to subtle but significant differences in their electronic and steric properties.

The absence of this foundational data prevents the creation of a detailed and scientifically rigorous article as requested. Further empirical research and publication would be required to populate the spectroscopic and structural profile of this compound.

Computational and Theoretical Studies on 2 4 Methylphenoxy Phenyl Methanol

Reactivity and Derivatization Strategies of 2 4 Methylphenoxy Phenyl Methanol

Selective Oxidation and Reduction Reactions

The primary alcohol functionality of [2-(4-Methylphenoxy)phenyl]methanol is a key site for selective oxidation and reduction reactions. These transformations are fundamental in converting the alcohol to other important functional groups, such as aldehydes and carboxylic acids, or in the synthesis of the alcohol from its corresponding carbonyl compound.

Selective Oxidation: The benzylic alcohol can be selectively oxidized to yield either [2-(4-Methylphenoxy)benzaldehyde] or [2-(4-Methylphenoxy)benzoic acid], depending on the choice of oxidant and reaction conditions. Mild oxidizing agents are typically employed for the selective synthesis of the aldehyde, preventing over-oxidation to the carboxylic acid. A variety of modern, chemoselective methods are suitable for this transformation. For instance, photocatalytic methods using catalysts like Eosin Y under an oxygen atmosphere and visible light irradiation provide a green and efficient pathway to the aldehyde. organic-chemistry.orgnih.gov Other common reagents for oxidizing benzyl (B1604629) alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and Swern or Dess-Martin periodinane oxidations.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from sodium dichromate and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. cdnsciencepub.com

Reduction Reactions: The corresponding aldehyde, [2-(4-Methylphenoxy)benzaldehyde], can be selectively reduced back to this compound. This transformation is commonly achieved with high yields using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.net Care must be taken in molecules with ester functionalities, as NaBH₄ can sometimes lead to rearrangement; this can be suppressed by quenching the intermediate alkoxide with a weak acid like acetic acid. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less chemoselective if other reducible functional groups are present.

Table 1: Common Reagents for Oxidation and Reduction of this compound and its Derivatives

Transformation Reagent Product Typical Conditions
Alcohol to Aldehyde Pyridinium Chlorochromate (PCC) [2-(4-Methylphenoxy)benzaldehyde] Dichloromethane (DCM)
Alcohol to Aldehyde Eosin Y, O₂, Blue LED [2-(4-Methylphenoxy)benzaldehyde] Photochemical, mild conditions
Alcohol to Carboxylic Acid Potassium Permanganate (KMnO₄) [2-(4-Methylphenoxy)benzoic acid] Basic, followed by acidic workup
Aldehyde to Alcohol Sodium Borohydride (NaBH₄) This compound Methanol (B129727) or Ethanol

Etherification and Esterification Reactions

The hydroxyl group of this compound readily participates in etherification and esterification reactions, allowing for the synthesis of a wide range of derivatives.

Etherification: The Williamson ether synthesis is a classic and effective method for converting the alcohol into an ether. masterorganicchemistry.comwikipedia.orgkhanacademy.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether derivative. Given the benzylic nature of the alcohol, it serves as an excellent substrate for this reaction.

Esterification: The Fischer esterification provides a direct route to ester derivatives through the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the ester product, the alcohol can be used in excess, or water can be removed as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com This method allows for the synthesis of various esters, for example, reacting the alcohol with acetic acid would yield [2-(4-Methylphenoxy)phenyl]methyl acetate. Intramolecular Fischer esterification can also be used to form cyclic esters, known as lactones, from molecules containing both alcohol and carboxylic acid functionalities. masterorganicchemistry.com

Aromatic Substitution Reactions on the Phenyl and Phenoxy Moieties

The two aromatic rings of this compound exhibit different reactivities and directing effects in electrophilic aromatic substitution (EAS) reactions due to the influence of their respective substituents. masterorganicchemistry.com

Phenoxy Moiety (Ring A): This ring contains a para-methyl group (-CH₃) and an ortho-ether linkage (-OAr). Both the alkyl group and the ether group are activating, electron-donating groups (EDGs) that direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com The ether oxygen is a strongly activating, ortho, para-director due to its ability to donate a lone pair of electrons through resonance. The methyl group is a weakly activating, ortho, para-director. Since the para position is already occupied by the methyl group, electrophilic attack will be directed to the two ortho positions (relative to the ether linkage).

Phenyl Moiety (Ring B): This ring is substituted with an ortho-ether linkage (-OAr) and a meta-hydroxymethyl group (-CH₂OH). The ether linkage is a strong activating, ortho, para-director. masterorganicchemistry.comlibretexts.org The hydroxymethyl group is a weakly deactivating group due to the inductive effect of its oxygen atom, and it acts as an ortho, para-director. The powerful activating and directing effect of the ether group at position 2 will dominate, directing incoming electrophiles primarily to the para position (position 4) and to a lesser extent the ortho position (position 6). uci.eduunizin.org Steric hindrance from the adjacent phenoxy group may slightly disfavor substitution at position 6.

Heterocyclic Ring Formation Utilizing this compound as a Precursor

The structure of this compound makes it a suitable precursor for the synthesis of certain heterocyclic systems, most notably xanthenes and their derivatives. Xanthenes are a class of oxygen-containing heterocycles with applications as dyes and fluorescent materials and possess various biological activities. mdpi.com

The synthesis of xanthene derivatives can often be achieved through the acid-catalyzed condensation of a β-naphthol or other active methylene (B1212753) compounds (like dimedone) with an aldehyde. mdpi.com A one-pot synthesis of xanthenes can be achieved directly from benzyl alcohols. researchgate.netresearchgate.net This process involves the in situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then undergoes condensation and subsequent intramolecular cyclization and dehydration to form the xanthene core. researchgate.netresearchgate.net

Applying this strategy, this compound could be reacted with a compound like 2-naphthol (B1666908) under oxidizing and acidic conditions. The alcohol would first be oxidized to [2-(4-Methylphenoxy)benzaldehyde], which would then react with 2-naphthol in a tandem sequence to generate a substituted dibenzo[a,j]xanthene. This approach provides an efficient route to complex heterocyclic structures from a relatively simple starting material.

Functional Group Interconversions and Protection Strategies

Effective synthetic routes often require the interconversion of functional groups and the use of protecting groups to mask reactive sites. uwindsor.calibretexts.org

Functional Group Interconversions: Beyond the oxidation and reduction reactions discussed in section 5.1, the primary alcohol of this compound can be converted into other useful functionalities. For example, it can be transformed into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a mesylate. This activates the benzylic position for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles (e.g., halides, cyanide, azides).

Protection Strategies: The hydroxyl group is often protected to prevent it from interfering with reactions at other sites in the molecule. libretexts.org The benzyl (Bn) group is a common and robust protecting group for alcohols. wikipedia.orgorganic-chemistry.org It can be introduced by treating the alcohol with a base like NaH followed by benzyl bromide (BnBr). uwindsor.ca Deprotection is typically achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl ether to regenerate the alcohol. jk-sci.com

Another widely used class of protecting groups are silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are installed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of conditions but can be readily removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product yields.

Reaction Kinetics: The kinetics of reactions involving the benzylic alcohol are comparable to those of other benzyl alcohols. For example, oxidation reactions often follow specific rate laws. The oxidation of benzyl alcohol to benzaldehyde can exhibit Michaelis-Menten kinetics under certain catalytic conditions, while oxidation with bromine in aqueous acetic acid shows a rate influenced by polar substituents. gdut.edu.cnrsc.org Studies on the oxidation of substituted benzyl alcohols by dichromate have shown that the reaction is first order with respect to both the substrate and the oxidant, and the rate is influenced by the electronic nature of the substituents on the aromatic ring. orientjchem.org Electron-donating groups, like the p-methyl and ether groups in this compound, would be expected to increase the rate of oxidation compared to unsubstituted benzyl alcohol.

Thermodynamics: Etherification and esterification reactions are governed by thermodynamic equilibrium. The Fischer esterification is a reversible process, and its equilibrium position can be manipulated according to Le Chatelier's principle. masterorganicchemistry.com Thermodynamic studies of esterification reactions have determined key properties like the enthalpy (ΔH°) and entropy (ΔS°) of reaction, which are typically exothermic and result in a decrease in entropy, respectively. ub.edu Similarly, the etherification of alcohols is an equilibrium-limited reaction. researchgate.netresearchgate.net Thermodynamic analyses of these reactions allow for the calculation of equilibrium constants and the prediction of maximum achievable yields under various conditions of temperature, pressure, and reactant ratios. acs.orgnih.gov

Table 2: Representative Thermodynamic Data for Relevant Reaction Types

Reaction Type Example Reaction Typical ΔH° (kJ/mol) Typical ΔS° (J/mol·K) Key Thermodynamic Feature
Esterification Levulinic Acid + 1-Butene -32.9 ± 1.6 -70 ± 4 Exothermic, equilibrium-limited
Etherification Glycerol + Isobutene - - Equilibrium can be modified by solvents

2 4 Methylphenoxy Phenyl Methanol As a Strategic Intermediate in Organic Synthesis

Precursor for Advanced Building Blocks in Complex Molecule Synthesis

The role of [2-(4-Methylphenoxy)phenyl]methanol as a direct precursor for advanced building blocks in the synthesis of complex molecules is not well-documented in dedicated research studies. In principle, the molecule possesses two key points for chemical modification: the hydroxyl group and the aromatic rings. The hydroxyl group could be converted into a variety of functional groups, such as halides or tosylates, to facilitate subsequent nucleophilic substitution reactions. The aromatic rings could potentially undergo electrophilic substitution, although the directing effects of the substituents would need to be considered. However, specific examples of multi-step syntheses of complex natural products or pharmaceutical agents that utilize this compound as a key starting material are not readily found in the current body of scientific literature.

Scaffold for the Development of Novel Ligands and Organocatalysts

The diaryl ether framework is a component of various ligands and organocatalysts. researchgate.netnih.gov The structural rigidity and defined spatial orientation of the two phenyl rings in molecules like this compound could, in theory, be exploited for the design of new chiral ligands or catalysts. Functionalization of the aromatic rings with phosphine (B1218219), amine, or other coordinating groups could lead to novel ligands for transition-metal catalysis. The hydroxyl group could also serve as an anchoring point or a hydrogen-bond donor in organocatalytic applications. Despite this potential, there is a lack of specific published research demonstrating the use of the this compound scaffold for the systematic development of new classes of ligands or organocatalysts.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials. The functional groups present in this compound—a hydroxyl group and two aromatic rings—could potentially allow it to participate in such reactions. For instance, the hydroxyl group could react with an aldehyde and another nucleophile in an MCR. However, a review of the scientific literature does not yield specific examples of multi-component or cascade reactions where this compound is a key reactant. Its application in this area of synthetic chemistry has not been a focus of published research.

Exploration of 2 4 Methylphenoxy Phenyl Methanol in Materials Science

Self-Assembly and Supramolecular Chemistry of [2-(4-Methylphenoxy)phenyl]methanol

The exploration of this compound within the realm of materials science, particularly its capacity for self-assembly and the formation of supramolecular structures, is a specialized area of research. While direct studies on the self-assembly of this specific compound are not extensively documented in publicly available literature, its molecular architecture provides a strong basis for predicting its behavior. The presence of a hydroxyl (-OH) group, a flexible ether linkage, and two aromatic rings suggests a propensity for forming ordered structures through non-covalent interactions.

The key drivers for the self-assembly of this compound are expected to be hydrogen bonding and π-π stacking interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions that can guide the assembly of molecules into larger architectures. youtube.com The two phenyl rings, one of which is substituted with a methyl group, can engage in π-π stacking, further stabilizing the resulting supramolecular structures. The interplay between these forces, along with weaker van der Waals interactions, would dictate the final, three-dimensional arrangement of the molecules.

Insight into the potential supramolecular behavior of this compound can be gleaned from studies on analogous compounds. For instance, research on substituted benzyl (B1604629) alcohols has demonstrated the critical role of hydrogen bonding in their association. researchgate.netresearchgate.net The electronic nature of the substituents on the phenyl ring can modulate the acidity of the hydroxyl proton and, consequently, the strength of the hydrogen bonds. researchgate.net In the case of this compound, the electron-donating nature of the methyl group on the phenoxy ring could subtly influence the hydrogen-bonding network.

A pertinent example of self-assembly in a structurally similar molecule is provided by the crystallographic analysis of (2-Methylphenyl)(phenyl)methanol. nih.govepa.gov This study reveals that the molecules self-assemble in the solid state to form a hexameric aggregate. This aggregation is mediated by a ring of six O-H···O hydrogen bonds, creating a well-defined R(6)6(12) loop. nih.govepa.gov The two benzene (B151609) rings in each molecule are nearly orthogonal to each other, with a dihedral angle of 87.78 (8)°. nih.govepa.gov This arrangement minimizes steric hindrance and allows for the efficient formation of the hydrogen-bonded hexamer. These hexameric units then stack into columns, demonstrating a hierarchical self-assembly process.

Detailed Research Findings from an Analogous Compound: (2-Methylphenyl)(phenyl)methanol

The study of (2-Methylphenyl)(phenyl)methanol offers a valuable model for understanding the potential supramolecular chemistry of this compound. The key findings from its single-crystal X-ray diffraction study are summarized below:

ParameterValueReference
Molecular FormulaC₁₄H₁₄O nih.gov
Crystal SystemTrigonal nih.gov
Space GroupR-3 nih.gov
Dihedral Angle between Benzene Rings87.78 (8)° nih.govepa.gov
Key Supramolecular MotifHexameric aggregate via O-H···O hydrogen bonds nih.govepa.gov
Hydrogen Bond GeometryFormation of an R(6)6(12) loop nih.govepa.gov

The formation of such a discrete, well-ordered hexameric structure in (2-Methylphenyl)(phenyl)methanol strongly suggests that this compound would also exhibit a rich supramolecular chemistry, driven primarily by hydrogen bonding. The presence of the additional phenoxy group might introduce further complexity, potentially leading to different packing arrangements or competition between different hydrogen bond acceptors (the hydroxyl oxygen versus the ether oxygen). Further computational and experimental studies would be necessary to fully elucidate the self-assembly behavior of this compound.

Future Research Directions and Uncharted Territories for 2 4 Methylphenoxy Phenyl Methanol

Integration with Flow Chemistry and Automated Synthesis

The synthesis of [2-(4-Methylphenoxy)phenyl]methanol and its analogs is ripe for modernization through the adoption of flow chemistry and automated synthesis platforms. Traditional batch synthesis of diaryl ethers, often accomplished via the Ullmann condensation, typically requires high temperatures and long reaction times. wikipedia.org Flow chemistry offers a compelling alternative by providing superior control over reaction parameters, which can lead to higher yields, improved safety, and greater efficiency.

A notable advancement in this area is the use of copper tube flow reactors (CTFR), which can facilitate Ullmann-type reactions without the need for additional ligands or metal catalysts, with the reactor itself serving as the catalyst source. mit.eduacs.org This approach simplifies the reaction setup and purification process. Automated systems, which can perform multi-step syntheses including reaction, work-up, and purification, can be integrated with flow reactors to rapidly generate libraries of this compound derivatives. synplechem.com This high-throughput capability is invaluable for accelerating structure-activity relationship (SAR) studies in drug discovery and materials science.

Table 1: Comparison of Batch vs. Flow Synthesis for Diaryl Ether Formation

Parameter Conventional Batch Synthesis Continuous Flow Synthesis
Heat & Mass Transfer Often inefficient, potential for localized hotspots Highly efficient, superior temperature control
Reaction Time Hours to days Minutes to hours
Safety Handling of bulk reagents, potential for thermal runaway Small reaction volumes, enhanced safety profile
Scalability Challenging, requires process re-optimization Straightforward, "scaling-out" by running longer or in parallel

| Catalyst Integration | Homogeneous, requires separation | Heterogeneous packed-bed or CTFR, allows for recycling |

Computational Design of Novel Derivatives with Predicted Properties

Computational chemistry provides powerful in silico tools to guide the rational design of new derivatives of this compound with specific, predictable properties. Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure and predict the reactivity of novel analogs. nih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with the highest likelihood of success for a given application, be it in medicine or materials science. kyushu-u.ac.jp

Quantitative Structure-Activity Relationship (QSAR) modeling is another potent computational tool. wikipedia.org By establishing a mathematical correlation between chemical descriptors and a measured activity (e.g., binding affinity to a biological target), QSAR models can predict the activity of unsynthesized compounds. researchgate.netresearchgate.net For instance, a QSAR study on B-ring modified diaryl ether derivatives identified key descriptors that influence inhibitory activity, providing a roadmap for designing more potent agents. researchgate.net This approach minimizes trial-and-error synthesis, saving significant time and resources.

Table 2: Hypothetical Derivatives of this compound and Computationally Targeted Properties

Derivative Modification Targeted Property for Computational Prediction Potential Application
Derivative A Addition of an electron-withdrawing group (e.g., -NO₂) Enhanced electrophilicity, altered HOMO-LUMO gap Organic electronics kyushu-u.ac.jp
Derivative B Introduction of a hydrogen-bond donor (e.g., -NH₂) Increased binding affinity to a specific enzyme active site Medicinal chemistry researchgate.net
Derivative C Replacement of methyl group with a longer alkyl chain Increased lipophilicity (LogP) Agrochemicals

| Derivative D | Introduction of a fluorine atom | Altered metabolic stability and binding interactions | Drug development |

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of diaryl ethers is no exception. Future research should focus on developing more sustainable pathways to this compound. This involves exploring alternatives to traditional methods that often use high-boiling, toxic solvents and metal catalysts. wikipedia.org

Promising green approaches include:

Metal-Free Synthesis : Recent studies have demonstrated metal-free methods for producing diaryl ethers using diaryliodonium salts, which are low-toxicity reagents, resulting in high atom economy and reduced waste. su.se

Benign Solvents : The use of environmentally friendly solvents like water or deep eutectic solvents is a key area of development. frontiersin.orgnih.gov Some protocols have even achieved efficient synthesis under solvent-free conditions, significantly reducing environmental impact. researchgate.netajgreenchem.com

Biocatalysis : The use of enzymes to catalyze C-O bond formation is an emerging and highly sustainable frontier. nih.govnih.govacs.org While still in early stages for diaryl ether synthesis, biocatalysis offers unparalleled selectivity and operates under mild, aqueous conditions.

Table 3: Comparison of Synthetic Routes for Diaryl Ethers

Method Catalyst Solvent Conditions Sustainability Profile
Traditional Ullmann Stoichiometric Copper Powder High-boiling polar solvents (e.g., DMF, NMP) wikipedia.org High temperatures (~200 °C) beilstein-journals.org Poor: High energy, toxic solvents, metal waste
Modern Catalytic Catalytic Cu or Pd with ligands organic-chemistry.orgorganic-chemistry.org Organic solvents (e.g., Toluene, Acetonitrile) beilstein-journals.org Moderate temperatures (80-110 °C) beilstein-journals.orgorganic-chemistry.org Improved: Lower catalyst loading, milder conditions
Metal-Free Cascade None (uses diaryliodonium salts) su.se Common organic solvents Mild conditions su.se Good: Avoids toxic metals, high atom economy

| Microwave-Assisted | Catalyst-free or various catalysts researchgate.netorganic-chemistry.org | DMSO or solvent-free researchgate.netorganic-chemistry.org | Rapid heating, short reaction times frontiersin.org | Very Good: Energy efficient, often solventless |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of the mechanisms and kinetics of the synthesis of this compound can be achieved through advanced, in-situ characterization techniques. Process Analytical Technology (PAT) tools, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reactant consumption, intermediate formation, and product generation. This data is invaluable for optimizing reaction conditions, ensuring reaction completion, and identifying potential bottlenecks or side reactions.

For more detailed mechanistic investigations, techniques like X-ray crystallography can be used to characterize key intermediates, providing a static picture of their structure. Combining kinetic data from in-situ spectroscopy with structural information allows for the construction of a comprehensive picture of the reaction pathway, such as the catalytic cycle of the Ullmann reaction. nih.gov

Synergistic Research Across Disciplines

The full potential of this compound and its derivatives will be unlocked through interdisciplinary collaboration. synorgfun.comrsc.orgunito.it The complexity of modern scientific challenges requires a convergence of expertise from various fields.

A successful research program would involve an iterative cycle:

Computational Chemists design novel derivatives with predicted properties (e.g., enhanced electronic properties or biological activity). kyushu-u.ac.jp

Synthetic Organic Chemists then develop and optimize routes to these target molecules, potentially using automated flow chemistry and sustainable methods. synplechem.comsynorgfun.com

Materials Scientists can characterize the physical and electronic properties of the new compounds for applications in organic electronics like OLEDs or solar cells. deliuslab.com

Biologists and Medicinal Chemists can evaluate the compounds for their therapeutic potential against various diseases. synorgfun.com

This synergistic approach, where design, synthesis, and evaluation are closely integrated, creates a powerful engine for discovery and innovation, pushing the boundaries of what is possible with the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [2-(4-Methylphenoxy)phenyl]methanol, and how can reaction conditions be optimized for yield and purity?

  • Synthesis Methods : The compound can be synthesized via nucleophilic substitution reactions. For example, analogous compounds like [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol are prepared by reacting substituted benzaldehydes with alcohols (e.g., cyclopropylmethanol) under reflux with a base like potassium carbonate . Similar protocols can be adapted for this compound by substituting 4-methylphenol as the nucleophile.
  • Optimization : Continuous flow reactors are recommended for scale-up to enhance purity and yield, as demonstrated in the synthesis of structurally related trifluoromethyl derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the hydroxymethyl group (-CH2_2OH) and aromatic substitution patterns. For example, the hydroxymethyl proton typically appears as a singlet near δ 4.6 ppm in analogous compounds .
  • Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) for single-crystal X-ray diffraction. Tools like ORTEP-3 aid in visualizing molecular geometry and resolving ambiguities in bond angles or torsional strain .

Q. What are the primary chemical transformations of this compound, and how can reaction pathways be controlled?

  • Oxidation : Catalytic oxidation (e.g., using CrO3_3 or TEMPO) converts the hydroxymethyl group to a carbonyl, yielding [2-(4-methylphenoxy)phenyl]formaldehyde. Control reaction conditions to prevent over-oxidation to carboxylic acids .
  • Substitution : The hydroxyl group can be replaced via Mitsunobu reactions or esterification. For example, coupling with morpholine derivatives requires anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT predict the physicochemical properties and reactivity of this compound?

  • DFT Applications : Use Gaussian or ORCA software to calculate electron density maps, HOMO-LUMO gaps, and Mulliken charges. These models predict regioselectivity in electrophilic aromatic substitution (e.g., nitration at the para position relative to the methylphenoxy group) .
  • Solubility Prediction : COSMO-RS simulations can estimate solubility in organic solvents, critical for designing reaction media .

Q. What analytical strategies detect trace impurities or degradation products in this compound samples?

  • HPLC-MS : Employ reverse-phase chromatography with a C18 column and ESI-MS to identify byproducts like oxidized aldehydes or dimerized species. For environmental monitoring, methods used for ethanol derivatives (e.g., 2-[2-(4-methylphenoxy)ethoxy]-ethanol) can be adapted .
  • Thermogravimetric Analysis (TGA) : Monitor thermal degradation profiles to identify decomposition thresholds and stabilize formulations .

Q. How should researchers reconcile conflicting data from different synthesis protocols for this compound?

  • Case Study : Compare yields from nucleophilic substitution (e.g., K2_2CO3_3/reflux ) vs. Friedel-Crafts alkylation. Conflicting results may arise from competing side reactions (e.g., ether cleavage under acidic conditions). Validate protocols using control experiments and kinetic studies .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) and optimize reproducibility .

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